molecular formula C8H18ClNO B15278002 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride

2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride

Cat. No.: B15278002
M. Wt: 179.69 g/mol
InChI Key: ZPMWIHPIGIKDIY-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of amine and oxolane, and it is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-2-(oxolan-3-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to obtain the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It may be explored for its therapeutic potential in drug development.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The oxolane ring may also contribute to the compound’s overall activity by providing structural stability and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride
  • 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
  • 3-[(2R)-oxolan-2-yl]propan-1-amine hydrochloride

Uniqueness

2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h7H,3-6,9H2,1-2H3;1H

InChI Key

ZPMWIHPIGIKDIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCOC1.Cl

Origin of Product

United States

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